molecular formula C10H11ClO3 B3273235 2-(Chloromethoxy)ethyl benzoate CAS No. 58305-05-8

2-(Chloromethoxy)ethyl benzoate

Cat. No. B3273235
CAS RN: 58305-05-8
M. Wt: 214.64 g/mol
InChI Key: HNQDBKBFYQVYLX-UHFFFAOYSA-N
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Description

“2-(Chloromethoxy)ethyl benzoate” is a chemical compound with the molecular formula C10H11ClO3 . It has an average mass of 214.645 Da and a monoisotopic mass of 214.039673 Da . It is also known by other names such as “2-(Chlormethoxy)ethyl-benzoat” in German, “Benzoate de 2-(chlorométhoxy)éthyle” in French, and “Ethanol, 2-(chloromethoxy)-, benzoate” as per ACD/Index Name .


Molecular Structure Analysis

The molecular structure of “2-(Chloromethoxy)ethyl benzoate” consists of 10 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms . The structure is complex, with the chlorine atom attached to a methoxy group, which is further attached to an ethyl group. This entire structure is then attached to a benzoate group .

Scientific Research Applications

Protection and Deprotection of Alcohols

2-[(2-Arylmethyloxy)ethyl]benzoates, closely related to 2-(Chloromethoxy)ethyl benzoate, have been used in the protection of alcohols. These benzoates can be deprotected under specific conditions using palladium(0) catalysts, demonstrating their utility in complex organic synthesis processes (Watanabe & Nakamura, 1997).

Anti-Juvenile Hormone Agents

Ethyl 4-[2-(tert-butylcarbonyloxy)butoxy]benzoate (ETB), a compound structurally similar to 2-(Chloromethoxy)ethyl benzoate, has been studied as an anti-juvenile hormone agent. Research indicates that such compounds can induce precocious metamorphosis in insects, highlighting their potential in pest control (Kuwano et al., 2008).

Synthesis of Novel Nucleoside Analogues

2-(Chloromethoxy)ethyl benzoate has been used in the synthesis of secoribo-nucleoside analogues. It shows significant influence on the condensation of guanine, demonstrating its role in the development of new pharmaceutical compounds (Hakimelahi & Khalafi‐Nezhad, 1989).

Novel Reactivity in Organic Synthesis

The compound also reacts with alcohols in the presence of silver carbonate to produce unique organic products, suggesting its versatility in organic chemistry reactions (Aitken et al., 1986).

Role in Advanced Oxidation Processes

In studies related to wastewater treatment, 2-(Chloromethoxy)ethyl benzoate has been identified as an intermediate in the degradation of certain herbicides, underscoring its environmental relevance (Sun & Pignatello, 1993).

properties

IUPAC Name

2-(chloromethoxy)ethyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c11-8-13-6-7-14-10(12)9-4-2-1-3-5-9/h1-5H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNQDBKBFYQVYLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCCOCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethoxy)ethyl benzoate

Synthesis routes and methods

Procedure details

A cold (0° C.) mixture of ethylene glycol monobenzoate (166g) and paraformaldehyde (30g) in dry dichloroethane was saturated with dry HCl with stirring for 3 hours. The pinkish red liquid was dried over calcium chloride and the volatile components removed on a rotary evaporator at 30° C. to give 1-benzoyloxy-2-chloromethoxyethane (215g). The Infra-Red spectrum indicated the absence of a hydroxyl group.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
RG Melik-Ohanjanyan, TR Hovsepyan… - Russian Journal of …, 2015 - Springer
New acyclic pyrimidine nucleosides, analogs of the antiviral drug acyclovir, were synthesized starting from 6-chloropyrimidine-2,4(1H,3H)-dione. The addition of side carbohydrate …
Number of citations: 2 link.springer.com
GH Hakimelahi, A Khalafi‐Nezhad - Helvetica chimica acta, 1989 - Wiley Online Library
A general and rapid procedure is developed for the preparation of secoribo‐nucleoside analogues. Bu 4 NF has a marked effect on the condensation of guanine (5) with 2‐(…
Number of citations: 39 onlinelibrary.wiley.com
AC Schroeder, RG Hughes Jr… - Journal of Medicinal …, 1981 - ACS Publications
A series of nucleoside analogues has been prepared, wherein the cyclic carbohydrate moiety is replaced by aliphatic side chains attached to cytosine, thymine, uracil, and 5-fluorouracil…
Number of citations: 98 pubs.acs.org
LM Beauchamp, BL Dolmatch… - Journal of medicinal …, 1985 - ACS Publications
A group of compounds was prepared in which variations of the ringportion of the acyclovir (ACV) structure were made. These modifications included monocyclic (isocytosine, triazole, …
Number of citations: 69 pubs.acs.org
TR Hovsepyan, MR Hakobyan, RE Muradyan… - Russian Journal of …, 2019 - Springer
Continuing the search for biologically active compounds among functionally substituted azoles, new 1,2,4-triazole-3-thiols and 1,3,4-thiadiazoles derivatives bearing pharmacologically …
Number of citations: 4 link.springer.com
GM Friedrichsen, W Chen, M Begtrup, CP Lee… - European journal of …, 2002 - Elsevier
l-Valacyclovir, a prodrug of acyclovir, is a substrate for the peptide transporter (PepT1) in the intestinal mucosa, which accounts for its higher than expected oral bioavailability. The …
Number of citations: 69 www.sciencedirect.com
R Zhu, F Qu, G Quéléver, L Peng - Tetrahedron letters, 2007 - Elsevier
5-Aryltriazole acyclonucleosides with various aromatic groups on the triazole ring were synthesized via the Suzuki coupling reaction in aqueous solution and promoted by microwave …
Number of citations: 42 www.sciencedirect.com
A Hamada, M Nakano, S Shimidzu… - Biological and …, 1997 - jstage.jst.go.jp
The inhibitory effect of acyclothymidine [AcyT, 5-methyl-1-(2'-hydroxyethoxymethyl) uracil], a potent pyrimidine nucleoside phosphorylase (PyNPase) inhibitor, on 5'-deoxy-5-…
Number of citations: 1 www.jstage.jst.go.jp
T Kawaguchi, M Saito… - Journal of pharmaceutical …, 1988 - Wiley Online Library
Fifteen pyrimidine‐related compounds were evaluated for their ability to inhibit enzymatic degradation of 5‐fluoro‐2′‐deoxyuridine (FUdR). Acyclothymidine [5‐methyl‐1‐(2′‐…
Number of citations: 3 onlinelibrary.wiley.com
A HAMADA, S FUKUSHIMA, M SANEYOSHI… - Biological and …, 1996 - jstage.jst.go.jp
The effect of an inhibitor of pyrimidine nucleoside phosphorylase (PyNPase), acyclothymidine (AcyT), on the pharmacokinetics of 5'-deoxy-5-fluorouridine (5'-DFUR) and 5-fluorouracil (5…
Number of citations: 7 www.jstage.jst.go.jp

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